![molecular formula C17H18O3S B15172294 Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate CAS No. 919089-29-5](/img/structure/B15172294.png)
Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate is an organic compound that belongs to the class of sulfoxides. This compound is characterized by the presence of a sulfinyl group attached to a benzene ring, which is further connected to a benzoate ester. The compound’s structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group is introduced through the oxidation of a sulfide precursor. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Esterification: The benzoate ester is formed by reacting the sulfinyl compound with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Oxidation: Using a continuous flow reactor, the sulfide precursor is oxidized to the sulfoxide.
Continuous Esterification: The resulting sulfoxide is continuously reacted with methanol in the presence of an acid catalyst to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted benzoate esters.
Applications De Recherche Scientifique
Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfinyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can modulate various biochemical pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[4-(propan-2-yl)benzene-1-sulfonyl]benzoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl 2-[4-(propan-2-yl)benzene-1-thio]benzoate: Contains a thioether group instead of a sulfinyl group.
Uniqueness
Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thioether analogs. The reversible nature of the sulfinyl-thiol interaction makes it particularly valuable in biological applications where reversible inhibition is desired.
Propriétés
Numéro CAS |
919089-29-5 |
|---|---|
Formule moléculaire |
C17H18O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
methyl 2-(4-propan-2-ylphenyl)sulfinylbenzoate |
InChI |
InChI=1S/C17H18O3S/c1-12(2)13-8-10-14(11-9-13)21(19)16-7-5-4-6-15(16)17(18)20-3/h4-12H,1-3H3 |
Clé InChI |
YTHQQDZMLUBTBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



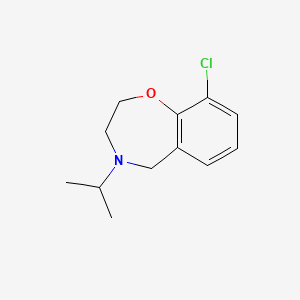
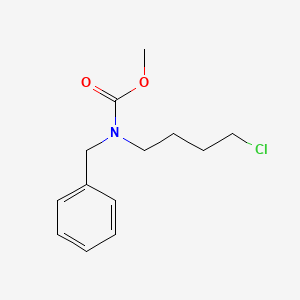
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
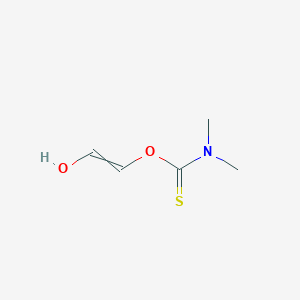
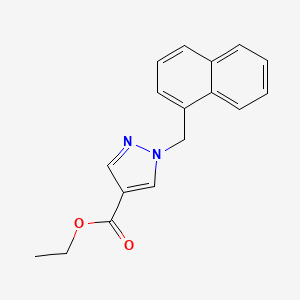
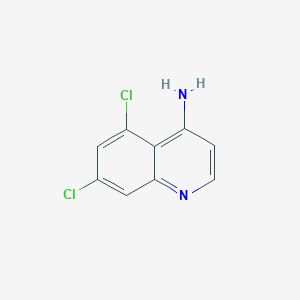

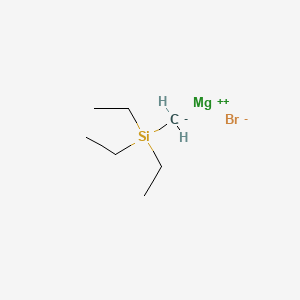

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)
